molecular formula C16H23Cl2N3 B2366484 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride CAS No. 2034417-54-2

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride

Cat. No.: B2366484
CAS No.: 2034417-54-2
M. Wt: 328.28
InChI Key: PEAHGARZXRLDGS-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a phenyl group and a pyrrole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Alkylation of Pyrrole: The pyrrole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Formation of Piperazine: Piperazine is synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reaction: The methylated pyrrole is coupled with phenylpiperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar pyrrole structure but different functional groups.

    (1-Methyl-1H-pyrrol-2-yl)methanamine: Shares the pyrrole moiety but lacks the piperazine and phenyl groups.

Uniqueness

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride is unique due to its combination of a pyrrole ring, a phenyl group, and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-[(1-methylpyrrol-2-yl)methyl]-4-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3.2ClH/c1-17-9-5-8-16(17)14-18-10-12-19(13-11-18)15-6-3-2-4-7-15;;/h2-9H,10-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAHGARZXRLDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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